3-Bromo-4-(methylamino)-5-nitrobenzonitrile
Overview
Description
3-Bromo-4-(methylamino)-5-nitrobenzonitrile (abbreviated as 3-Br-4-MA-5-NBN) is a nitrobenzonitrile compound that has recently been studied for its potential applications in various scientific fields. It is a colorless solid with a melting point of approximately 87°C and a boiling point of approximately 150°C. 3-Br-4-MA-5-NBN is an important synthetic intermediate for the preparation of organic compounds, such as dyes and pharmaceuticals. In addition, it has been used as a reagent in organic synthesis and as a catalyst in various reactions.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored the synthesis of related bromo-nitrobenzonitrile compounds using different chemical reactions, such as the Smiles rearrangement. For instance, the synthesis of 3-bromo-1-methylphenothiazines through the Smiles rearrangement indicates the versatility of bromo-nitro compounds in creating complex molecules with potential pharmaceutical applications (Gautam et al., 2000).
Molecular Structure and Bonding : Studies on compounds similar to 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, such as 2-bromo-6-cyano-4-nitroaniline, have detailed their molecular structures and hydrogen bonding, contributing to the understanding of how these compounds' molecular arrangements influence their physical and chemical properties. This information is crucial for designing drugs and materials with specific characteristics (Glidewell et al., 2002).
Potential Applications
Pharmaceutical Intermediates : Some derivatives of bromo-nitrobenzonitriles serve as key intermediates in the synthesis of pharmaceutical agents. For example, the creation of PI3K/mTOR inhibitors involves intermediates that share functional groups with 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, highlighting the compound's relevance in developing new medications (Lei et al., 2015).
Analytical and Physical Chemistry : Investigations into the spectroscopic properties of bromo-nitrobenzonitriles offer insights into their electronic structures and potential for use in analytical chemistry applications. For instance, experimental and theoretical spectroscopic studies on similar compounds provide data essential for understanding reaction mechanisms and designing materials with desired electronic properties (Shajikumar et al., 2018).
properties
IUPAC Name |
3-bromo-4-(methylamino)-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-8-6(9)2-5(4-10)3-7(8)12(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCZTLDQOWPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(methylamino)-5-nitrobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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